

# Glepaglutide Acetate: A Cross-Species Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Glepaglutide acetate |           |
| Cat. No.:            | B15571749            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of **glepaglutide acetate**, a long-acting glucagon-like peptide-2 (GLP-2) analog, across different species. Glepaglutide is under development for the treatment of short bowel syndrome (SBS), a condition characterized by a reduced ability to absorb nutrients due to a shortened small intestine.[1] This document summarizes key experimental data, details the methodologies of pivotal studies, and visualizes the underlying biological pathways and experimental procedures to offer an objective performance benchmark against preclinical and clinical findings.

#### **Mechanism of Action**

Glepaglutide is an analog of the naturally occurring GLP-2, a hormone that plays a crucial role in intestinal adaptation and function.[2] It binds to GLP-2 receptors located on various intestinal cells, including enteroendocrine cells and subepithelial myofibroblasts.[2] Activation of these receptors triggers a signaling cascade that promotes the local release of intestinal mediators, ultimately enhancing the intestine's absorptive capacity.[2][3] This leads to increased fluid and nutrient absorption, addressing the primary challenge in patients with short bowel syndrome.[3] The therapeutic action of GLP-2 analogs involves stimulating the growth of the intestinal epithelium by promoting crypt cell proliferation and inhibiting villus cell apoptosis.[2]





Click to download full resolution via product page

**Caption:** GLP-2 signaling pathway activated by glepaglutide.

### **Cross-Species Efficacy Data**

Glepaglutide has demonstrated significant intestinotrophic effects in both preclinical animal models and clinical trials in humans. The following tables summarize the key quantitative findings across species.

## **Table 1: Preclinical Efficacy in Animal Models**



| Species                         | Study Duration                                                            | Dosage                         | Key Findings                                                                 | Reference                   |
|---------------------------------|---------------------------------------------------------------------------|--------------------------------|------------------------------------------------------------------------------|-----------------------------|
| Wistar Rat                      | 14 Days                                                                   | 80 nmol/kg (once<br>daily, SC) | Significant increase in small intestinal mass. [3]                           | Skarbaliene et<br>al., 2023 |
| 400 nmol/kg<br>(once daily, SC) | Dose-dependent increase in small intestinal mass, plateauing by day 7.[3] |                                |                                                                              |                             |
| Wistar Rat                      | Long-term (26<br>weeks)                                                   | Not specified                  | Dose-dependent increases in the weight and length of the small intestine.[2] | Thorkildsen et<br>al., 2022 |
| Beagle Dog                      | Long-term (39<br>weeks)                                                   | Not specified                  | Dose-dependent increases in the weight and length of the small intestine.[2] | Thorkildsen et<br>al., 2022 |

Table 2: Clinical Efficacy in Humans with Short Bowel Syndrome



| Study Phase               | Study Duration                                                                                                                                        | Dosage                      | Key Findings                                                                                                                                                                         | Reference                                         |
|---------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------|
| Phase 2                   | 3 Weeks                                                                                                                                               | 1 mg (once daily,<br>SC)    | - Significant increase in plasma citrulline by 15.3 µmol/L. [4] - Trends toward an increase in villus height, crypt depth, and epithelium height.[4]                                 | Klinge et al.,<br>2023                            |
| 10 mg (once<br>daily, SC) | - Significant increase in plasma citrulline by 15.6 µmol/L.  [4] - Trends toward an increase in villus height, crypt depth, and epithelium height.[4] |                             |                                                                                                                                                                                      |                                                   |
| Phase 3 (EASE 1)          | 24 Weeks                                                                                                                                              | 10 mg (twice<br>weekly, SC) | - Statistically significant reduction in weekly parenteral support volume by 5.13 L/week from baseline.[5] - 66% of patients had a clinically meaningful response (>20% reduction in | Zealand Pharma,<br>2022; Jeppesen<br>et al., 2025 |



|                            |                                                                                             | parenteral support).[5] - 14% of patients were weaned off parenteral support.[4][5] |
|----------------------------|---------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|
| 10 mg (once<br>weekly, SC) | - Numeric, but not statistically significant, reduction in weekly parenteral support.[5][6] |                                                                                     |

### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols for key preclinical and clinical studies.

# Preclinical Evaluation in Naive Wistar Rats (Skarbaliene et al., 2023)

- Objective: To assess the intestinotrophic properties of glepaglutide in healthy rats.
- Animal Model: Naive Wistar rats.[3]
- Treatment Groups:
  - Vehicle control (subcutaneous, once daily).[3]
  - Glepaglutide (80 nmol/kg, subcutaneous, once daily).[3]
  - Glepaglutide (400 nmol/kg, subcutaneous, once daily).[3]
- Duration: 14 days, with cohorts sacrificed on day 0, day 7, and day 14.[3]
- Primary Endpoint: Small intestinal mass.[3]



 Methodology: Following the treatment period, animals were euthanized, and the small intestine was excised and weighed to determine the intestinal mass.

# Clinical Evaluation in Patients with Short Bowel Syndrome (Phase 2 - Klinge et al., 2023)

- Objective: To evaluate the effects of glepaglutide on intestinal morphology and function in patients with SBS.
- Study Design: Randomized, crossover, dose-finding trial.[4]
- Participants: 18 patients with SBS.[4]
- Treatment: Two of three different doses (0.1, 1, and 10 mg) of glepaglutide were administered as daily subcutaneous injections for three weeks.[4]
- Endpoints:
  - Plasma citrulline (a marker of enterocyte mass).[4]
  - Intestinal morphology (villus height, crypt depth) via mucosa biopsies.[4]
- Methodology: Blood samples were collected to measure plasma citrulline levels before and after the treatment period. Mucosal biopsies were obtained for immunohistochemical analysis of intestinal morphology.





Click to download full resolution via product page

Caption: Generalized experimental workflows for preclinical and clinical evaluation.

### **Summary and Conclusion**

The available data demonstrates a consistent intestinotrophic effect of **glepaglutide acetate** across multiple species. In preclinical models, including rats and dogs, glepaglutide induces a dose-dependent increase in the mass and length of the small intestine.[2] These findings are corroborated in human clinical trials, where treatment with glepaglutide leads to an increase in



the enterocyte mass marker, plasma citrulline, and shows trends towards improved intestinal morphology.[4] Ultimately, these structural and functional improvements translate to a clinically meaningful reduction in the need for parenteral support for patients with short bowel syndrome. [5] The similar profile of action across species supports the translational validity of the preclinical models and underscores the therapeutic potential of glepaglutide for enhancing intestinal adaptation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Short- versus Long-Term, Gender and Species Differences in the Intestinotrophic Effects of Long-Acting Glucagon-Like Peptide 2 Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glepaglutide, a novel glucagon-like peptide-2 agonist, has anti-inflammatory and mucosal regenerative effects in an experimental model of inflammatory bowel disease in rats PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of glepaglutide, a long-acting glucagon-like peptide-2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Glepaglutide, a Long-Acting Glucagon-like Peptide-2 Analogue, Reduces Parenteral Support in Patients With Short Bowel Syndrome: A Phase 3 Randomized Controlled Trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Glepaglutide Acetate: A Cross-Species Comparative Analysis of Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571749#cross-species-efficacy-of-glepaglutide-acetate]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com